molecular formula C38H56B2N2O4 B13150018 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole

5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole

Cat. No.: B13150018
M. Wt: 626.5 g/mol
InChI Key: HILVCZXJLCWGAU-UHFFFAOYSA-N
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Description

5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole is a complex organic compound that features a unique structure with two boronate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole typically involves the following steps:

    Formation of the Indolo[3,2-b]indole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indolo[3,2-b]indole core.

    Introduction of Hexyl Groups: The hexyl groups are introduced via alkylation reactions, often using hexyl halides in the presence of a base.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It is studied for its potential in creating advanced materials with unique electronic properties.

    Chemical Synthesis: The boronate ester groups make it a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets and pathways, depending on its application. For example, in organic electronics, it can facilitate charge transport and improve the efficiency of electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole apart from similar compounds is its unique indolo[3,2-b]indole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance organic semiconductors.

Properties

Molecular Formula

C38H56B2N2O4

Molecular Weight

626.5 g/mol

IUPAC Name

5,10-dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole

InChI

InChI=1S/C38H56B2N2O4/c1-11-13-15-17-23-41-31-25-27(39-43-35(3,4)36(5,6)44-39)19-21-29(31)34-33(41)30-22-20-28(40-45-37(7,8)38(9,10)46-40)26-32(30)42(34)24-18-16-14-12-2/h19-22,25-26H,11-18,23-24H2,1-10H3

InChI Key

HILVCZXJLCWGAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C5=C(N4CCCCCC)C=C(C=C5)B6OC(C(O6)(C)C)(C)C

Origin of Product

United States

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